tert-Butyl 6-(4-ethynylbenzamido)hexanoate
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Overview
Description
tert-Butyl 6-(4-ethynylbenzamido)hexanoate is a synthetic organic compound that features a tert-butyl ester group and an ethynylbenzamido moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Preparation Methods
The synthesis of tert-Butyl 6-(4-ethynylbenzamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with tert-butyl alcohol, followed by the introduction of the ethynylbenzamido group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-(4-ethynylbenzamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amido group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-(4-ethynylbenzamido)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(4-ethynylbenzamido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The amido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl 6-(4-ethynylbenzamido)hexanoate can be compared with similar compounds such as:
tert-Butyl 6-aminohexanoate: Lacks the ethynylbenzamido group, resulting in different reactivity and applications.
tert-Butyl 6-(4-aminobenzamido)hexanoate: Contains an amino group instead of an ethynyl group, leading to different chemical and biological properties
Properties
IUPAC Name |
tert-butyl 6-[(4-ethynylbenzoyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-15-10-12-16(13-11-15)18(22)20-14-8-6-7-9-17(21)23-19(2,3)4/h1,10-13H,6-9,14H2,2-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOALMACHQYOISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC(=O)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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